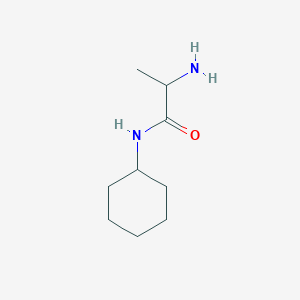

2-Amino-N-cyclohexylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis of Heterocyclic Compounds

“2-Amino-N-cyclohexylpropanamide” can be used in the synthesis of heterocyclic compounds . These compounds are essential in various pharmaceutical compounds and have wide applications . They are used to construct various structures to achieve desired functions .

Production of 2-Amino-4H-Chromene Derivatives

This compound can be used in the one-pot synthesis of 2-amino-4H-chromene derivatives . These derivatives have activities such as anti-HIV, anti-tumor, antimicrobial, anti-inflammatory, antifungal, and anti-allergenic .

Use in Pharmaceutical Industry

The compound is used in the pharmaceutical industry due to its presence in nature and provision of appropriate biological activity . It is used in the production of pharmaceuticals that are becoming more and more important .

Use in Biodegradable Agrochemicals

“2-Amino-N-cyclohexylpropanamide” is used in the production of biodegradable agrochemicals . These agrochemicals are environmentally friendly and help in sustainable agriculture .

Use in Pigments and Cosmetics Industries

This compound is used in the pigments and cosmetics industries . It is used in the production of various pigments and cosmetics products .

Versatile Compound for Diverse Applications

“2-Amino-N-cyclohexylpropanamide” is a versatile compound with diverse applications .

Mechanism of Action

Target of Action

The primary targets of 2-Amino-N-cyclohexylpropanamide are Bcr-Abl and Histone Deacetylase (HDAC) . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC plays a crucial role in regulating gene expression .

Mode of Action

2-Amino-N-cyclohexylpropanamide interacts with its targets by inhibiting their activity . The compound shows inhibitory activity against Bcr-Abl and HDAC1 . This inhibition disrupts the normal function of these proteins, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of Bcr-Abl and HDAC by 2-Amino-N-cyclohexylpropanamide affects multiple biochemical pathways. Bcr-Abl is involved in several signaling pathways that regulate cell growth and survival, so its inhibition can lead to the death of cancer cells . On the other hand, HDACs are involved in the regulation of gene expression by modifying the structure of chromatin . Their inhibition can lead to changes in gene expression patterns, which can also result in the death of cancer cells .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and its overall effectiveness as a drug .

Result of Action

The result of 2-Amino-N-cyclohexylpropanamide’s action is the inhibition of Bcr-Abl and HDAC, leading to potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . This suggests that the compound could potentially be used as an anticancer therapeutic .

properties

IUPAC Name |

2-amino-N-cyclohexylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-7(10)9(12)11-8-5-3-2-4-6-8/h7-8H,2-6,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBMXQCKDZECDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-cyclohexylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.